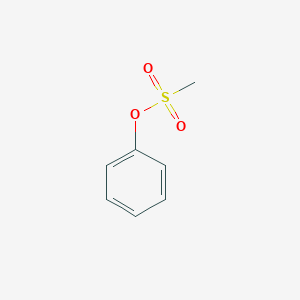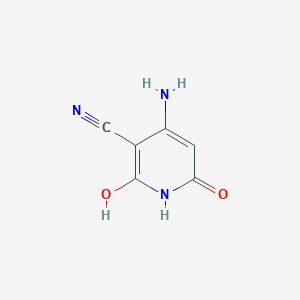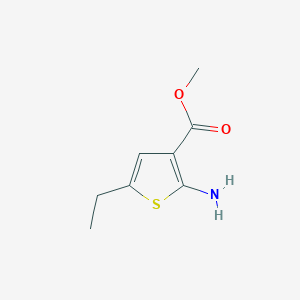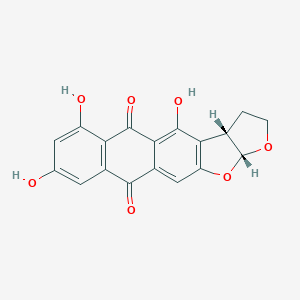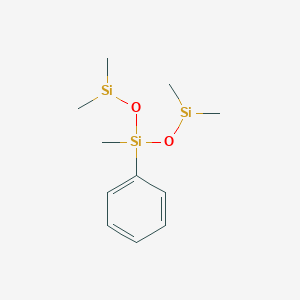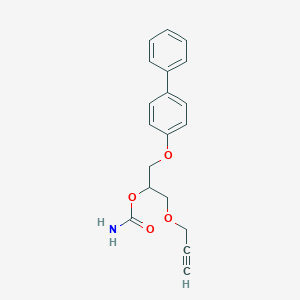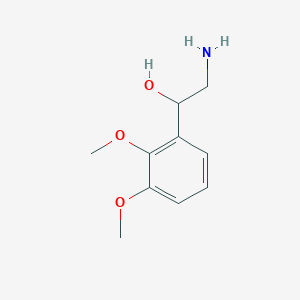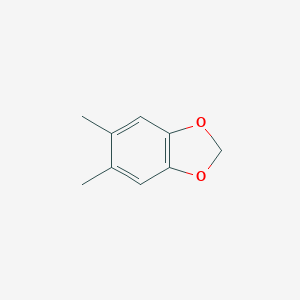
5,6-Dimethyl-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-1,3-benzodioxole, also known as DMBO, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of research. The compound is a derivative of dioxole and has a unique chemical structure that makes it a promising candidate for use in scientific studies. In
Applications De Recherche Scientifique
5,6-Dimethyl-1,3-benzodioxole has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 5,6-Dimethyl-1,3-benzodioxole has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. In materials science, 5,6-Dimethyl-1,3-benzodioxole has been used as a building block for the synthesis of various functional materials, including liquid crystals and polymers. In organic synthesis, 5,6-Dimethyl-1,3-benzodioxole has been used as a versatile reagent for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-1,3-benzodioxole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 5,6-Dimethyl-1,3-benzodioxole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, 5,6-Dimethyl-1,3-benzodioxole may help to reduce inflammation and pain in the body.
Effets Biochimiques Et Physiologiques
5,6-Dimethyl-1,3-benzodioxole has been shown to have a number of biochemical and physiological effects in the body. In particular, the compound has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. 5,6-Dimethyl-1,3-benzodioxole has also been shown to have a positive effect on the immune system, helping to enhance the body's natural defenses against infection and disease.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-Dimethyl-1,3-benzodioxole has a number of advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it has a wide range of potential applications in various fields of research. However, there are also some limitations to the use of 5,6-Dimethyl-1,3-benzodioxole in lab experiments. For example, the compound is highly reactive and can be difficult to handle, and it may also be toxic in high concentrations.
Orientations Futures
There are many potential future directions for research on 5,6-Dimethyl-1,3-benzodioxole. One area of interest is the development of new synthetic routes for the compound, which could help to improve its purity and yield. Another area of interest is the exploration of its potential applications in the field of medicinal chemistry, particularly in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 5,6-Dimethyl-1,3-benzodioxole and its effects on the body.
Méthodes De Synthèse
The synthesis of 5,6-Dimethyl-1,3-benzodioxole involves the reaction of catechol with isobutyraldehyde in the presence of a catalyst. The reaction is carried out under mild conditions and produces a high yield of 5,6-Dimethyl-1,3-benzodioxole. The purity of the compound can be further improved through recrystallization and chromatography techniques.
Propriétés
Numéro CAS |
15675-06-6 |
|---|---|
Nom du produit |
5,6-Dimethyl-1,3-benzodioxole |
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
5,6-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-4H,5H2,1-2H3 |
Clé InChI |
MGZFIGITZDAXPY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OCO2 |
SMILES canonique |
CC1=CC2=C(C=C1C)OCO2 |
Synonymes |
1,3-Benzodioxole, 5,6-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



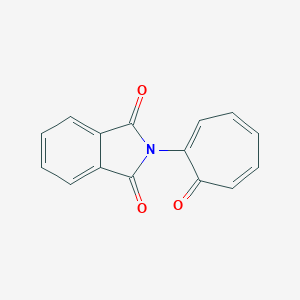

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
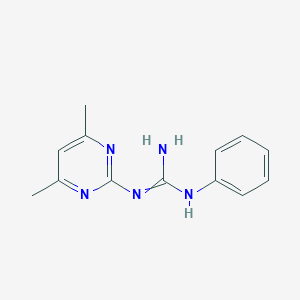
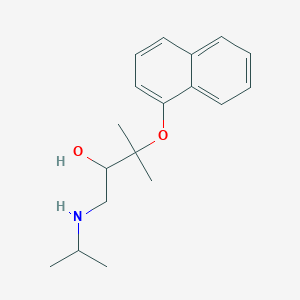
![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)
